

3-(Chloromethyl)pyridine hydrochloride melting point and appearance

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Compound of Interest

3-(Chloromethyl)pyridine
hydrochloride

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Technical Guide: 3-(Chloromethyl)pyridine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-(Chloromethyl)pyridine hydrochloride**, with a focus on its melting point and appearance. Detailed experimental protocols for its synthesis and melting point determination are also included.

Physicochemical Properties Appearance

3-(Chloromethyl)pyridine hydrochloride is generally described as a solid material. Its color can range from white to yellow or tan.[1][2][3][4] Specific descriptions include:

- White to almost white powder or crystals[3][4]
- A slightly off-white crystalline solid[2]
- Yellow powder or a yellow-tan solid, noted to have an irritating odor[1]



Melting Point

The melting point of **3-(Chloromethyl)pyridine hydrochloride** is consistently reported in the range of 137°C to 144°C. Impurities may cause a depression and broadening of this range.

Melting Point Range (°C)	Melting Point (°C)	Melting Point (°F)	Source(s)
137-143	[1][5]	_	
144	[6]	_	
286-291	[1]	_	

Experimental Protocols Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound like **3-(Chloromethyl)pyridine hydrochloride** using a melting point apparatus.

Methodology:

- Sample Preparation:
 - Ensure the 3-(Chloromethyl)pyridine hydrochloride sample is completely dry, as moisture can depress the melting point.[7]
 - Finely powder the crystalline sample.
 - Press the open end of a glass capillary tube into the powdered sample.
 - Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The packed sample should be approximately 3 mm in height.[8]
- Apparatus Setup:
 - Insert the packed capillary tube into the heating block of the melting point apparatus.

Foundational & Exploratory





 Set the starting temperature to about 15-20°C below the expected melting point (approximately 120°C).[7]

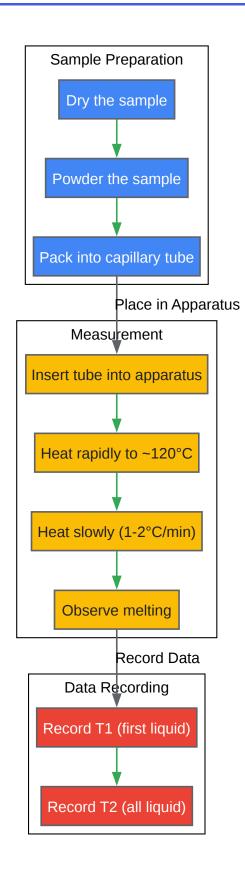
Measurement:

- Begin heating rapidly until the temperature is about 10-15°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[7]
- Observe the sample through the magnifying eyepiece.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Post-Measurement:

Allow the apparatus to cool sufficiently before performing another measurement.





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Caption: Workflow for Melting Point Determination.



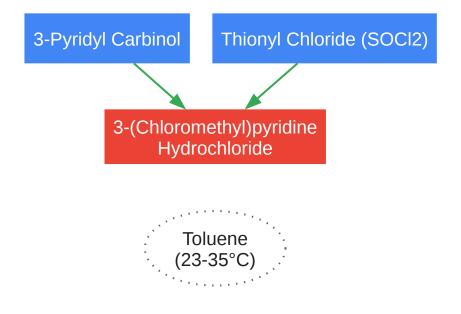
Synthesis Protocol: From 3-Pyridyl Carbinol

3-(Chloromethyl)pyridine hydrochloride can be synthesized in high yield and purity by reacting 3-pyridyl carbinol with thionyl chloride.[2]

Methodology:

- · Reaction Setup:
 - In a reaction flask, charge thionyl chloride (1.07 equivalents) and an inert solvent such as toluene.[2]
 - Prepare a solution of 3-pyridyl carbinol (1.0 equivalent) in toluene in a separate addition funnel.[2]
- Reaction Execution:
 - Stir the thionyl chloride solution and maintain the temperature at approximately 25°C.
 - Slowly add the 3-pyridyl carbinol solution to the thionyl chloride solution, ensuring the reaction temperature is maintained between 23-35°C. A water bath can be used for cooling.[2]
- Product Isolation:
 - After the addition is complete, continue to stir the reaction mixture.
 - Apply a vacuum to the mixture to facilitate the precipitation of the product.
 - Filter the resulting suspension to collect the solid product.[2]
 - Wash the collected solid with multiple portions of fresh toluene.
- Drying:
 - Dry the final product under vacuum at room temperature to obtain 3-(Chloromethyl)pyridine hydrochloride as a crystalline solid.[2]





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Caption: Synthesis from 3-Pyridyl Carbinol.

Synthesis Protocol: Multi-step from 3-Methylpyridine

An alternative synthesis route starts with the oxidation of 3-methylpyridine.[9][10]

Methodology:

- Oxidation: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate in water at 85-90°C.[9][10]
- Esterification: The resulting 3-picolinic acid undergoes esterification with methanol under acidic conditions to produce methyl pyridine-3-carboxylate.[9][10]
- Reduction: The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol.[9][10]
- Chlorination: Finally, the 3-pyridinemethanol is reacted with thionyl chloride to yield the target product, **3-(chloromethyl)pyridine hydrochloride**.[9][10]





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